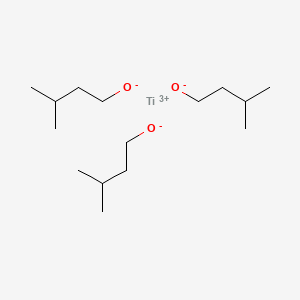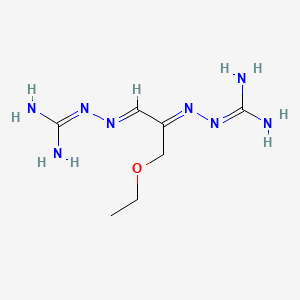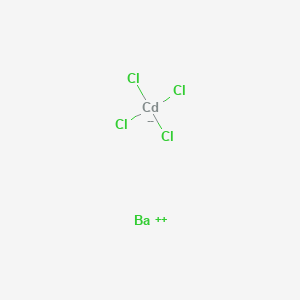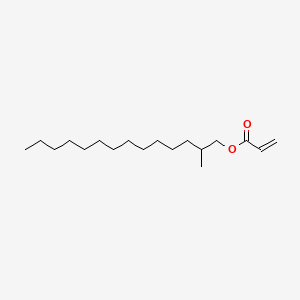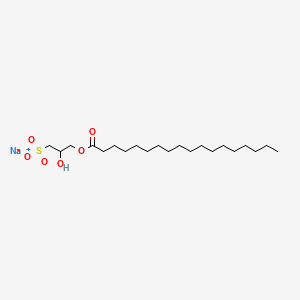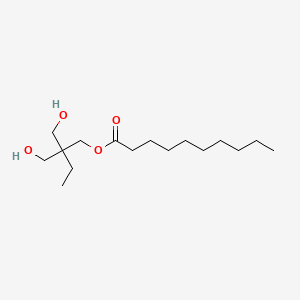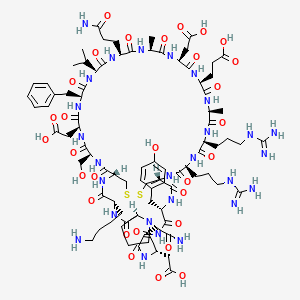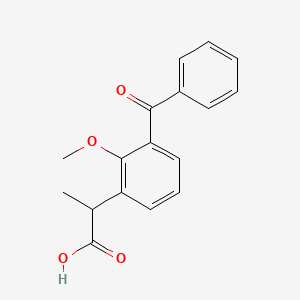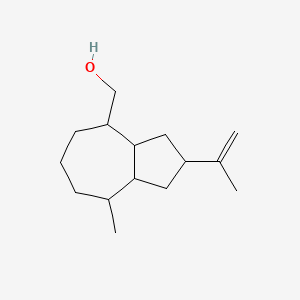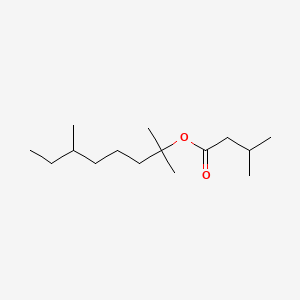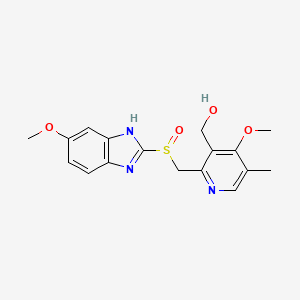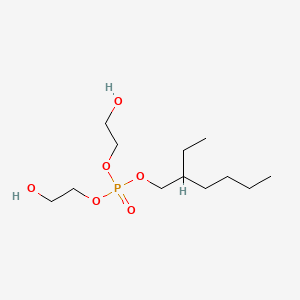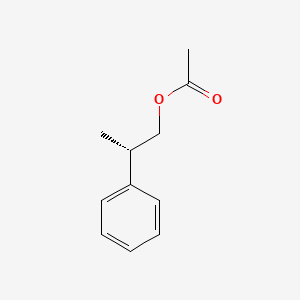
(S)-beta-Methylphenethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-beta-Methylphenethyl acetate is an organic compound that belongs to the class of esters. It is known for its pleasant, fruity aroma and is often used in the fragrance and flavor industries. The compound has a chiral center, making it optically active, and the (S)-enantiomer is the one of interest in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-beta-Methylphenethyl acetate typically involves the esterification of (S)-beta-Methylphenethyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor. This method ensures higher yields and purity of the product. The use of immobilized enzymes as catalysts in the esterification process is also gaining popularity due to its eco-friendly nature and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-beta-Methylphenethyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to (S)-beta-Methylphenethyl alcohol and acetic acid.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
Hydrolysis: (S)-beta-Methylphenethyl alcohol and acetic acid.
Reduction: (S)-beta-Methylphenethyl alcohol.
Substitution: Depending on the nucleophile, various substituted phenethyl derivatives.
Aplicaciones Científicas De Investigación
(S)-beta-Methylphenethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential pheromonal activity in insects and other organisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (S)-beta-Methylphenethyl acetate largely depends on its application. In biological systems, it may interact with olfactory receptors, triggering a sensory response. In chemical reactions, its reactivity is governed by the ester functional group, which can undergo nucleophilic attack, leading to various transformations.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Another ester with a fruity aroma, commonly used as a solvent.
Methyl acetate: A simpler ester, also used as a solvent and in the fragrance industry.
Propyl acetate: Similar in structure and used in similar applications.
Uniqueness
(S)-beta-Methylphenethyl acetate is unique due to its chiral center, which imparts optical activity and can lead to different biological activities compared to its racemic or other enantiomeric forms. Its specific aroma profile also makes it distinct in the flavor and fragrance industries.
Propiedades
Número CAS |
50373-50-7 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
[(2S)-2-phenylpropyl] acetate |
InChI |
InChI=1S/C11H14O2/c1-9(8-13-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3/t9-/m1/s1 |
Clave InChI |
RVPTTWAAIKMYAH-SECBINFHSA-N |
SMILES isomérico |
C[C@H](COC(=O)C)C1=CC=CC=C1 |
SMILES canónico |
CC(COC(=O)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


